![molecular formula C16H15BrN4O2S B2994520 (2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one CAS No. 1384815-39-7](/img/structure/B2994520.png)
(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H15BrN4O2S and its molecular weight is 407.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z,5Z)-5-[(6-Bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity:
- Thiazolidinone Core : A five-membered ring containing sulfur and nitrogen.
- Bromoimidazo[1,2-a]pyrazine Moiety : Imparts unique electronic properties and potential interactions with biological targets.
- Dimethyl-2-oxobutylidene Group : Enhances lipophilicity and may influence membrane permeability.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazolidinones and their evaluation against bacterial strains. The results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting that the presence of the thiazolidinone core is crucial for this effect .
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. In vitro studies demonstrated that derivatives of thiazolidinone could induce apoptosis in cancer cell lines. The compound's mechanism may involve the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, compounds similar to the target molecule have shown to inhibit PI3K/Akt signaling pathways, which are crucial in cancer progression .
Enzyme Inhibition
The compound may also act as an inhibitor of various enzymes. Thiazolidinones are known to interact with enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making these compounds candidates for anti-inflammatory drug development .
The biological activity of this compound is believed to result from:
- Receptor Binding : The bromoimidazo moiety may facilitate binding to specific receptors or enzymes.
- Reactive Intermediate Formation : The compound can form reactive species that interact with cellular macromolecules, leading to altered cellular functions.
- Signal Transduction Modulation : It may interfere with signaling pathways by inhibiting critical kinases or transcription factors involved in cell growth and survival.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against a panel of pathogenic bacteria. The results indicated that compounds with similar structures to the target molecule exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound A | 15 | Staphylococcus aureus |
Compound B | 30 | Escherichia coli |
Target Compound | 25 | Both |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives similar to the target compound induced apoptosis via caspase activation. The IC50 values for cell lines such as MCF-7 (breast cancer) were reported at approximately 20 µM, indicating significant cytotoxicity .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 20 | Apoptosis via caspase activation |
HeLa | 25 | Cell cycle arrest |
Propiedades
IUPAC Name |
(2Z,5Z)-5-[(6-bromoimidazo[1,2-a]pyrazin-3-yl)methylidene]-2-(3,3-dimethyl-2-oxobutylidene)-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S/c1-16(2,3)11(22)5-14-20-15(23)10(24-14)4-9-6-19-13-7-18-12(17)8-21(9)13/h4-8H,1-3H3,(H,20,23)/b10-4-,14-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXKGJZXYUMGTD-ZIRJJRJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C1NC(=O)C(=CC2=CN=C3N2C=C(N=C3)Br)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C\1/NC(=O)/C(=C/C2=CN=C3N2C=C(N=C3)Br)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.